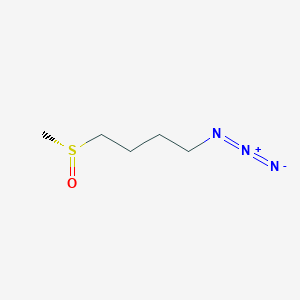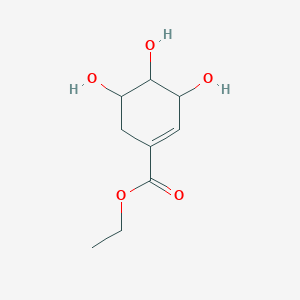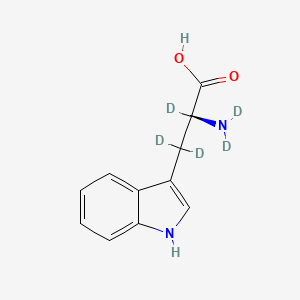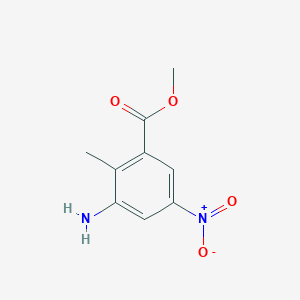
Formoterol Dimer Difumarate(Mixture of Diastereomers)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formoterol Dimer Difumarate (Mixture of Diastereomers) is a chemical compound that serves as an impurity of Formoterol Fumarate Dihydrate. It is characterized by its molecular formula C₄₅H₅₄N₄O₁₄ and a molecular weight of 874.93. This compound is a mixture of diastereomers, which are stereoisomers that are not mirror images of each other .
Métodos De Preparación
The synthesis of Formoterol Dimer Difumarate involves several steps, starting with the preparation of the precursor compounds. The synthetic route typically includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of specific precursor molecules under controlled conditions to form an intermediate compound.
Dimerization: The intermediate undergoes a dimerization reaction, where two molecules combine to form a dimer.
Fumarate Salt Formation: The dimer is then reacted with fumaric acid to form the difumarate salt.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity .
Análisis De Reacciones Químicas
Formoterol Dimer Difumarate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Formoterol Dimer Difumarate has several scientific research applications, including:
Chemistry: It is used as a reference standard and impurity marker in the analysis of Formoterol Fumarate Dihydrate.
Biology: Research involving the biological activity and interactions of this compound with various biomolecules.
Medicine: Studies on the pharmacokinetics and pharmacodynamics of Formoterol-related compounds.
Industry: Quality control and assurance in the production of pharmaceutical formulations containing Formoterol.
Mecanismo De Acción
The mechanism of action of Formoterol Dimer Difumarate involves its interaction with beta-adrenergic receptors. It acts as a long-acting beta2-adrenergic receptor agonist, leading to the relaxation of bronchial smooth muscle. This results in bronchodilation, which is beneficial in the management of asthma and chronic obstructive pulmonary disease. The molecular targets include the beta2-adrenergic receptors, and the pathways involved are related to the activation of adenylate cyclase and the subsequent increase in cyclic adenosine monophosphate (cAMP) levels .
Comparación Con Compuestos Similares
Formoterol Dimer Difumarate can be compared with other similar compounds, such as:
Formoterol Fumarate Dihydrate: The primary compound from which Formoterol Dimer Difumarate is derived. It is used as a bronchodilator in the treatment of asthma and chronic obstructive pulmonary disease.
Salmeterol Xinafoate: Another long-acting beta2-adrenergic receptor agonist used for similar therapeutic purposes.
Albuterol Sulfate: A short-acting beta2-adrenergic receptor agonist used for quick relief of asthma symptoms.
The uniqueness of Formoterol Dimer Difumarate lies in its specific impurity profile and its role in the quality control of Formoterol Fumarate Dihydrate .
Propiedades
Número CAS |
1795129-60-0 |
|---|---|
Fórmula molecular |
C₄₅H₅₄N₄O₁₄ |
Peso molecular |
874.93 |
Sinónimos |
N-[2-Hydroxy-5-[1-[[2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]amino-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide (2E)-2-Butenedioate Salt; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-2-((1-(3-(trimethylammonio)propyl)pyridin-4(1H)-ylidene)methyl)benzo[d]oxazol-3-ium iodide](/img/structure/B1146665.png)
![2-(7-Ethoxy-8-oxabicyclo[3.2.1]octan-2-ylidene)malononitrile](/img/structure/B1146667.png)
![1-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]pyrrolidine-2,5-dione;dihydrochloride](/img/structure/B1146670.png)









